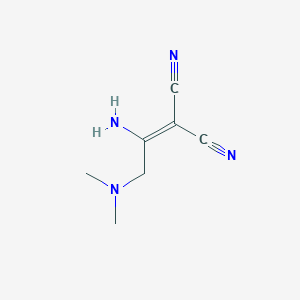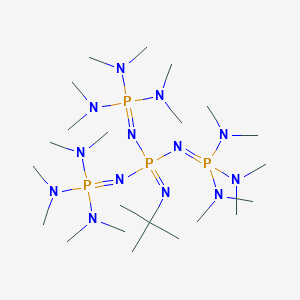
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile, also known as DMAMN, is a chemical compound that has been widely studied in scientific research. It is a malononitrile derivative that has been found to have various applications in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting these enzymes, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile may increase the levels of acetylcholine in the brain, which could have beneficial effects in the treatment of Alzheimer's disease and other neurological disorders.
Effets Biochimiques Et Physiologiques
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that it has inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as on the activity of various enzymes involved in the metabolism of drugs and other compounds. In vivo studies have shown that 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has anticonvulsant effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has several advantages for use in lab experiments. It is a stable compound that is readily available and easy to synthesize. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile. One area of interest is the development of new compounds based on 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile that have improved efficacy and reduced toxicity. Another area of interest is the development of new applications for 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile in fields such as pharmacology and biochemistry. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile and its potential therapeutic uses.
Méthodes De Synthèse
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile can be synthesized through a reaction between malononitrile and dimethylformamide dimethyl acetal. The reaction is typically carried out under reflux conditions and requires the use of a catalyst such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it has been used as a building block for the synthesis of other compounds such as pyridines and pyrimidines. In biochemistry, it has been found to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. In pharmacology, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been studied for its potential use as an anticonvulsant and as a treatment for Alzheimer's disease.
Propriétés
Numéro CAS |
118645-86-6 |
|---|---|
Nom du produit |
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile |
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-[1-amino-2-(dimethylamino)ethylidene]propanedinitrile |
InChI |
InChI=1S/C7H10N4/c1-11(2)5-7(10)6(3-8)4-9/h5,10H2,1-2H3 |
Clé InChI |
CDFXOSXFJKFNIK-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=C(C#N)C#N)N |
SMILES canonique |
CN(C)CC(=C(C#N)C#N)N |
Synonymes |
Propanedinitrile, [1-amino-2-(dimethylamino)ethylidene]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)






